molecular formula C7H5F2NO2 B1320369 1-(Difluoromethyl)-2-nitrobenzene CAS No. 64747-65-5

1-(Difluoromethyl)-2-nitrobenzene

Cat. No.: B1320369
CAS No.: 64747-65-5
M. Wt: 173.12 g/mol
InChI Key: QQJFTEZEGZZSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-2-nitrobenzene is an organic compound characterized by the presence of a difluoromethyl group and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(difluoromethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

1-(Difluoromethyl)-2-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitro group in this compound can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 1-(difluoromethyl)-2-aminobenzene.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents such as halogens or alkyl groups under appropriate reaction conditions.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Hydrogen gas with palladium catalyst
  • Substitution reagents: Halogens, alkylating agents

Major Products:

  • Oxidized derivatives (e.g., carboxylic acids)
  • Reduced derivatives (e.g., 1-(difluoromethyl)-2-aminobenzene)
  • Substituted benzene derivatives

Scientific Research Applications

1-(Difluoromethyl)-2-nitrobenzene has several scientific research applications:

Biology: In biological research, this compound is studied for its potential as a precursor to bioactive compounds, particularly those with antimicrobial or anticancer properties.

Medicine: The compound’s derivatives are explored for their pharmacological activities, including their potential as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

1-(Difluoromethyl)-2-nitrobenzene can be compared with other similar compounds, such as:

  • 1-(Trifluoromethyl)-2-nitrobenzene
  • 1-(Chloromethyl)-2-nitrobenzene
  • 1-(Bromomethyl)-2-nitrobenzene

Uniqueness: The presence of the difluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and potential for hydrogen bonding interactions. These characteristics can influence the compound’s reactivity and biological activity, distinguishing it from other similar compounds.

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-2-nitrobenzene: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical and biological properties.
  • 1-(Chloromethyl)-2-nitrobenzene: Contains a chloromethyl group, which can affect its reactivity and applications.
  • 1-(Bromomethyl)-2-nitrobenzene: Contains a bromomethyl group, offering different reactivity and potential uses.

Properties

IUPAC Name

1-(difluoromethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-7(9)5-3-1-2-4-6(5)10(11)12/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJFTEZEGZZSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602906
Record name 1-(Difluoromethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64747-65-5
Record name 1-(Difluoromethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(difluoromethyl)-2-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Difluoromethyl)-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-(Difluoromethyl)-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-(Difluoromethyl)-2-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-(Difluoromethyl)-2-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-(Difluoromethyl)-2-nitrobenzene
Reactant of Route 6
1-(Difluoromethyl)-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.